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Abstract
Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally

bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3]

It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs

(rapalogs), by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1

(mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action prevents the

feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors,

leading to more comprehensive suppression of the PI3K/AKT/mTOR signaling pathway.[5][6]

Dysregulation of this pathway is a frequent event in a multitude of human cancers, making

sapanisertib a promising therapeutic agent.[4][5] This technical guide provides a

comprehensive overview of the discovery, history, mechanism of action, and preclinical and

clinical development of sapanisertib.

Discovery and History
Sapanisertib was developed by Millennium Pharmaceuticals, which was later acquired by

Takeda Oncology.[7] The compound, initially referred to as INK128, emerged from research

efforts to identify more effective mTOR inhibitors that could overcome the limitations of first-

generation rapalogs.[8][9] The key innovation was the development of a small molecule that

directly targets the ATP-binding site of the mTOR kinase, in contrast to the allosteric inhibition

of mTORC1 by rapalogs.[6][10] This novel mechanism allows for the inhibition of both
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mTORC1 and mTORC2.[4][5] The compound was later designated MLN0128 and

subsequently named sapanisertib. It is also referred to as TAK-228 in some clinical trial

literature.[2][7] Sapanisertib has progressed through numerous preclinical studies and into

Phase I and II clinical trials for a variety of solid tumors and hematological malignancies,

including breast cancer, endometrial cancer, glioblastoma, and renal cell carcinoma.[7][11][12]

Chemical Properties and Structure
Sapanisertib is a 1,3-benzoxazole substituted by amino and 4-amino-1-(propan-2-yl)-1H-

pyrazolo[3,4-d]pyrimidin-3-yl groups at positions 2 and 5, respectively.[13]

Table 1: Chemical and Physical Properties of Sapanisertib

Property Value Reference

IUPAC Name

5-(4-amino-1-propan-2-

ylpyrazolo[3,4-d]pyrimidin-3-

yl)-1,3-benzoxazol-2-amine

[13]

Molecular Formula C15H15N7O [13]

Molecular Weight 309.33 g/mol [13]

CAS Number 1224844-38-5 [2]

Synonyms INK-128, MLN0128, TAK-228 [2]

Mechanism of Action and Signaling Pathway
Sapanisertib is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and

mTORC2.[2][5] By inhibiting mTORC1, sapanisertib blocks the phosphorylation of downstream

effectors such as 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), leading to a

reduction in protein synthesis and cell growth.[14][15] The concurrent inhibition of mTORC2

prevents the phosphorylation and activation of AKT at serine 473, which is a key survival

signal.[14][15] This dual inhibition circumvents the feedback loop where mTORC1 inhibition by

rapalogs can lead to increased AKT activation, a known mechanism of drug resistance.[5][6]
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition points of
Sapanisertib.

Quantitative Preclinical Data
Sapanisertib has demonstrated potent and selective inhibitory activity in a variety of preclinical

models.

Table 2: In Vitro Kinase Inhibitory Activity of Sapanisertib

Target IC50 (nM)
Selectivity vs.
mTOR

Reference

mTOR 1 - [1][2]

PI3Kα 219 >200-fold [14]

PI3Kβ 5293 >5000-fold [14]

PI3Kγ 221 >200-fold [14]

PI3Kδ 230 >200-fold [14]

Table 3: In Vitro Anti-proliferative Activity of Sapanisertib

Cell Line Cancer Type EC50 (µM) Reference

PC3 Prostate Cancer 0.1 [1]

Experimental Protocols
mTOR Kinase Inhibition Assay (LanthaScreen™)
This protocol is a representative example for determining the in vitro kinase activity of

sapanisertib against mTOR.

Reagents and Materials:

LanthaScreen™ Kinase Buffer
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Recombinant mTOR enzyme

Fluorescein-labeled substrate peptide

ATP

Tb-anti-pSubstrate antibody

Sapanisertib (serially diluted)

384-well assay plates

Procedure:

1. Prepare a serial dilution of sapanisertib in DMSO, then dilute in kinase buffer.

2. In a 384-well plate, add the mTOR enzyme and the fluorescein-labeled substrate peptide.

3. Add the diluted sapanisertib or DMSO (vehicle control) to the wells.

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

6. Stop the reaction by adding EDTA.

7. Add the Tb-anti-pSubstrate antibody to detect the phosphorylated product.

8. Incubate for 60 minutes at room temperature to allow for antibody binding.

9. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence

resonance energy transfer (TR-FRET).

10. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

Western Blot Analysis of mTOR Pathway Modulation
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This protocol outlines the general steps to assess the effect of sapanisertib on the

phosphorylation of key mTOR pathway proteins.

Cell Culture and Lysis:

1. Seed cancer cells (e.g., PC3, ZR-75-1) in 6-well plates and allow them to adhere

overnight.

2. Treat cells with varying concentrations of sapanisertib or DMSO for a specified duration

(e.g., 24 hours).[14]

3. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and

phosphatase inhibitors.[14]

4. Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

SDS-PAGE and Protein Transfer:

1. Denature protein lysates by boiling in Laemmli sample buffer.

2. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-

PAGE.

3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

1. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

2. Incubate the membrane with primary antibodies against total and phosphorylated forms of

mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C. (Typical antibody dilutions range from

1:1000 to 1:2000).

3. Wash the membrane three times with TBST.
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4. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG)

for 1 hour at room temperature.

5. Wash the membrane again three times with TBST.

6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and

image the blot.

In Vivo Tumor Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of sapanisertib

in a mouse xenograft model.
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Figure 2: Experimental workflow for an in vivo xenograft study of sapanisertib.
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Cell Preparation and Implantation:

1. Culture human cancer cells (e.g., ZR-75-1 or PC3) under standard conditions.[1][16]

2. Harvest cells and resuspend them in a mixture of media and Matrigel.

3. Inject the cell suspension (typically 5 x 10^6 cells) subcutaneously into the flank of

immunocompromised mice (e.g., nude or NOD/SCID).[17]

Tumor Growth and Treatment:

1. Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

2. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment

and control groups.[17]

3. Administer sapanisertib orally by gavage at the desired dose and schedule (e.g., 0.3

mg/kg daily).[1][15] The vehicle control group receives the formulation without the drug.

[17]

4. Formulate sapanisertib in a suitable vehicle, such as 5% polyvinylpyrrolidone, 15% N-

methyl-2-pyrrolidone, and 80% water.[17]

Efficacy and Toxicity Assessment:

1. Continue to monitor tumor volume and body weight throughout the study.

2. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies via Western blot or immunohistochemistry).

Clinical Development
Sapanisertib has been evaluated in numerous clinical trials across a range of malignancies.

Table 4: Selected Clinical Trials of Sapanisertib
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Phase Cancer Type(s)
Dosing
Regimen

Key Findings Reference

Phase I
Advanced Solid

Tumors

6 mg once daily

(QD); 40 mg

once weekly

(QW); 9 mg QD

for 3 days on/4

days off; 7 mg

QD for 5 days

on/2 days off

MTDs were

established for

different

schedules. The

safety profile was

manageable.

[6]

Phase II

Refractory

Metastatic Renal

Cell Carcinoma

30 mg once

weekly

Minimal activity

observed in a

heavily

pretreated

population.

Phase II

Rapalog-

resistant

Pancreatic

Neuroendocrine

Tumors (PNETs)

3 mg once daily

The study did not

meet its primary

endpoint of

objective

response.

[10]

Phase I

Advanced Solid

Tumors with

mTOR/AKT/PI3K

alterations (in

combination with

metformin)

3 or 4 mg daily

with metformin

The combination

was tolerable

and showed

early signs of

clinical activity,

particularly in

patients with

PTEN mutations.

Conclusion
Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR

pathway. Its dual inhibition of mTORC1 and mTORC2 offers a more complete blockade of

mTOR signaling compared to first-generation inhibitors. While preclinical studies have
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consistently demonstrated its potent anti-tumor activity, its clinical efficacy as a monotherapy in

heavily pretreated populations has been modest. Ongoing research is focused on identifying

predictive biomarkers and exploring combination strategies to enhance the therapeutic

potential of sapanisertib in specific patient populations. This technical guide provides a

foundational understanding of sapanisertib for researchers and clinicians working to further

delineate its role in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. researchgate.net [researchgate.net]

3. medchemexpress.com [medchemexpress.com]

4. Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium
Phosphatidylinositol 4-Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor, for
Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

5. tools.thermofisher.com [tools.thermofisher.com]

6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours,
with an expansion phase in renal, endometrial or bladder cancer - PMC
[pmc.ncbi.nlm.nih.gov]

7. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies
Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC
[pmc.ncbi.nlm.nih.gov]

9. Antibody validation for Western blot: By the user, for the user - PMC
[pmc.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. medchemexpress.com [medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1147984?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/ink128.html
https://www.researchgate.net/publication/362965756_Phase_I_dose_escalation_study_of_dual_PI3KmTOR_inhibition_by_Sapanisertib_and_Serabelisib_in_combination_with_paclitaxel_in_patients_with_advanced_solid_tumors
https://www.medchemexpress.com/INK-128.html?locale=ja-JP
https://pubmed.ncbi.nlm.nih.gov/40377111/
https://pubmed.ncbi.nlm.nih.gov/40377111/
https://pubmed.ncbi.nlm.nih.gov/40377111/
https://tools.thermofisher.com/content/sfs/brochures/TR0024-Optimize-Ab-dilutions.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7686313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6279485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6279485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6279485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6983856/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02799
https://www.medchemexpress.com/INK-128.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Sapanisertib | C15H15N7O | CID 45375953 - PubChem [pubchem.ncbi.nlm.nih.gov]

13. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy
Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

14. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

15. cancer-research-network.com [cancer-research-network.com]

16. file.medchemexpress.com [file.medchemexpress.com]

17. PC-3 Xenograft Model | Xenograft Services [xenograft.net]

To cite this document: BenchChem. [Sapanisertib (MLN0128): A Technical Guide to its
Discovery and Preclinical-Clinical History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1147984#sapanisertib-mln120b-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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